molecular formula C7H9ClF3NO2 B6272010 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 1955506-39-4

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6272010
CAS No.: 1955506-39-4
M. Wt: 231.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique structural properties The compound features a bicyclic structure with a trifluoromethyl group, which imparts distinct chemical and physical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of organic reactions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition reactions. This approach allows for the efficient construction of the bicyclic framework . The reaction conditions often involve the use of specific solvents such as acetone and the presence of light-sensitive catalysts to drive the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may leverage scalable photochemical processes. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale synthesis of this compound. These methods ensure consistent product quality and yield, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism by which 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects in biological systems . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science .

Properties

CAS No.

1955506-39-4

Molecular Formula

C7H9ClF3NO2

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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